molecular formula C22H32O6 B1200085 Isodomedin

Isodomedin

Cat. No.: B1200085
M. Wt: 392.5 g/mol
InChI Key: DHKJGTMHEVCMKJ-NWWLGSBGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isodomedin is a bioactive diterpenoid compound classified as an ent-kaurenoid diterpene, first isolated from Isodon species and later identified in Nephrolepis biserrata . It exhibits a broad spectrum of biological activities, including antiparasitic, antimicrobial, cytotoxic, anti-inflammatory, and antioxidant properties . Its antiparasitic efficacy is particularly notable, with studies demonstrating rapid lethality against the parasitic leech Zeylanicobdella arugamensis (100% mortality within 1.92 minutes at 2.50 mg/mL) .

Properties

Molecular Formula

C22H32O6

Molecular Weight

392.5 g/mol

IUPAC Name

[(1R,2R,4R,6S,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate

InChI

InChI=1S/C22H32O6/c1-10-12-6-7-13-21(5)14(8-16(25)22(13,18(10)26)19(12)27)20(3,4)17(9-15(21)24)28-11(2)23/h12-17,19,24-25,27H,1,6-9H2,2-5H3/t12-,13-,14+,15-,16+,17-,19+,21-,22-/m0/s1

InChI Key

DHKJGTMHEVCMKJ-NWWLGSBGSA-N

SMILES

CC(=O)OC1CC(C2(C3CCC4C(C3(C(CC2C1(C)C)O)C(=O)C4=C)O)C)O

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]([C@]2([C@@H]3CC[C@@H]4[C@H]([C@@]3([C@@H](C[C@@H]2C1(C)C)O)C(=O)C4=C)O)C)O

Canonical SMILES

CC(=O)OC1CC(C2(C3CCC4C(C3(C(CC2C1(C)C)O)C(=O)C4=C)O)C)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Molecular Formula Molecular Weight Source Key Biological Activities References
This compound Not provided* Not provided* Nephrolepis biserrata , Isodon spp. Antiparasitic, antimicrobial, cytotoxic, anti-inflammatory, antioxidant
Isodoforrestin C₂₆H₄₀O₁₀ 512.60 Not specified Not explicitly stated
Isodomoic Acid A/B Not provided 311.34 Chondria armata (marine algae) Not specified (structurally related to domoic acid, a neurotoxin)
Isodoglutinosin A/B Not provided Not provided Isodon glutinosa Not specified (melting point: 144–146°C for Isodoglutinosin A)
Isodonadenanthin Not provided Not provided Rabdosia adenantha Not specified
Isodonal Not provided Not provided Not specified Cytotoxic, antibacterial

However, its classification as an ent-kaurenoid diterpene suggests a structural framework similar to other diterpenes (general formula ~C₂₀H₃₂O) with modifications influencing bioactivity .

Key Distinctions

Isodoforrestin’s larger molecular weight (512.60 vs. ~300–350 for typical diterpenes) suggests significant structural divergence .

Biological Activity :

  • This compound’s antiparasitic activity is unmatched among the compared compounds, with evidence of rapid lethality in leeches .
  • Isodonal shares cytotoxic and antibacterial properties with this compound but lacks reported anti-inflammatory or antioxidant effects .

Sources :

  • This compound is uniquely sourced from both Isodon species and Nephrolepis biserrata, whereas Isodomoic Acids derive from marine algae, indicating ecological and biosynthetic differences .

Antiparasitic Efficacy

This compound-containing fractions of Nephrolepis biserrata methanol extract demonstrated 100% lethality against Zeylanicobdella arugamensis at 2.50 mg/mL, outperforming other fractions containing pyrethrosin and pheophorbide a . This positions this compound as a promising candidate for aquaculture parasite control.

Metabolic and Nutritional Roles

In lambs, dietary L-carnosine supplementation upregulated this compound levels, correlating with enhanced histidine metabolism and protein anabolism .

Cytotoxic Potential

While this compound and Isodonal both exhibit cytotoxicity, this compound’s additional antioxidant properties may reduce off-target tissue damage, offering therapeutic advantages in cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isodomedin
Reactant of Route 2
Reactant of Route 2
Isodomedin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.